molecular formula C9H7N3O2S B13805345 (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide

(2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide

Katalognummer: B13805345
Molekulargewicht: 221.24 g/mol
InChI-Schlüssel: HDOGEVCXGYPXOR-NYYWCZLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a hydroxyimino group, which can influence its reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide typically involves the condensation of 6-amino-1,3-benzothiazole with an appropriate oxime derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like bromine or nitric acid.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Wirkmechanismus

The mechanism of action of (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the benzothiazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)propionamide
  • (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)butyramide

Comparison:

  • Uniqueness: (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide is unique due to its specific hydroxyimino group and acetamide moiety, which can influence its reactivity and biological activity.
  • Differences: The length of the carbon chain in the acyl group can affect the compound’s solubility, reactivity, and interaction with biological targets.

Eigenschaften

Molekularformel

C9H7N3O2S

Molekulargewicht

221.24 g/mol

IUPAC-Name

(2E)-N-(1,3-benzothiazol-6-yl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C9H7N3O2S/c13-9(4-11-14)12-6-1-2-7-8(3-6)15-5-10-7/h1-5,14H,(H,12,13)/b11-4+

InChI-Schlüssel

HDOGEVCXGYPXOR-NYYWCZLTSA-N

Isomerische SMILES

C1=CC2=C(C=C1NC(=O)/C=N/O)SC=N2

Kanonische SMILES

C1=CC2=C(C=C1NC(=O)C=NO)SC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.